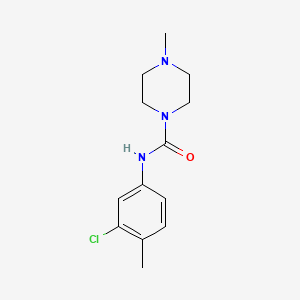

N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide

Description

N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide (CAS: 853319-19-4) is a piperazine-carboxamide derivative characterized by a 3-chloro-4-methylphenyl group attached to the carboxamide nitrogen and a methyl-substituted piperazine ring. Its molecular weight is 267.76 g/mol, with a purity of ≥98% . The compound is synthesized via the reaction of 1-methylpiperazine with (3-chloro-4-methylphenyl)carbamic chloride in ethanol, yielding 79% of the product after recrystallization . While its biological activity remains unspecified in available literature, its structural features align with compounds investigated for therapeutic applications, such as kinase inhibition or antimicrobial activity . Notably, commercial availability of this compound has been discontinued .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-10-3-4-11(9-12(10)14)15-13(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENXSQLADRONCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853319-19-4 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-1-PIPERAZINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide has been studied for its potential as a ligand in receptor binding studies. It exhibits significant biological activity, particularly as a modulator of receptor activity, which could lead to various therapeutic effects including:

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Neuropharmacology

The compound has been explored for its effects on neurotransmitter systems, particularly in relation to opioid receptors. Structural analogs have shown promise as opioid receptor antagonists, which could be beneficial in treating conditions like opioid addiction or overdose .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Opioid Receptor Modulation : Research indicated that structural analogs could serve as effective antagonists at opioid receptors, potentially aiding in addiction therapy .

- Cancer Cell Proliferation Inhibition : In vitro studies showed that this compound could inhibit proliferation in specific cancer cell lines, warranting further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Modifications to the phenyl ring significantly influence physicochemical properties. Key analogues include:

Key Observations :

- Melting Points: Derivatives with extended aromatic systems (e.g., A5’s quinazolinone moiety) exhibit higher melting points (~193–195°C) due to increased molecular rigidity .

- Piperazine Modifications : Replacing the methyl group in the target compound with ethyl (as in ) increases hydrophobicity, which could influence solubility and bioavailability.

Piperazine Ring Modifications

The piperazine ring’s conformation and substituents critically impact molecular interactions:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in compound 13 improves resistance to oxidative metabolism, a feature absent in the target compound.

- Heterocyclic Additions : Triazolopyridazine-substituted derivatives (e.g., ) may exhibit enhanced binding to ATP-binding pockets in kinases, suggesting a therapeutic advantage over simpler piperazine-carboxamides.

Biological Activity

N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a carboxamide functional group. The presence of these substituents suggests potential interactions with various biological targets, including receptors and enzymes.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or modulator of various receptors, leading to diverse biological effects. For example, it has been suggested that the compound can bind to certain receptors and block their activity, thereby preventing downstream biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been explored for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Study 1: Antiviral Activity

In a study investigating the antiviral properties of similar compounds, researchers found that derivatives of piperazine exhibited significant activity against viral infections. Although specific data on this compound were not detailed, the structural similarities suggest potential efficacy against viruses such as Ebola and others .

Study 2: Inhibition of Enzyme Activity

Another study focused on enzyme inhibition showed that compounds with similar piperazine structures could effectively inhibit enzymes involved in critical metabolic pathways. This inhibition can lead to reduced proliferation of pathogenic organisms or cancer cells .

Data Tables

Q & A

Basic Research Questions

What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide?

Methodological Answer:

The compound is typically synthesized via carboxamide coupling. A general approach involves reacting 1-methylpiperazine with a substituted phenylcarbamoyl chloride under reflux conditions. For example:

- Step 1: React 1-methylpiperazine (0.1 mol) with (3-chloro-4-methylphenyl)carbamic chloride (0.1 mol) in ethanol at reflux for 4 hours, yielding ~79% product after recrystallization .

- Purification: Silica gel column chromatography (for intermediates) or recrystallization from ethanol (for final products) is effective .

Key Reaction Parameters:

| Parameter | Example Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol or THF | 75-85% | |

| Temperature | Reflux (~78°C for ethanol) | ||

| Catalyst/Reagents | HBTU, Et₃N (for coupling) |

How is the structural conformation of the piperazine ring characterized?

Methodological Answer:

X-ray crystallography is the gold standard for determining the piperazine ring conformation. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.